![molecular formula C22H20N6O3S B2684511 4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide CAS No. 1105204-77-0](/img/structure/B2684511.png)
4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide is a useful research compound. Its molecular formula is C22H20N6O3S and its molecular weight is 448.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide is a complex organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and cancer therapeutics. This article reviews its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O2S, with a molar mass of approximately 398.49 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is essential for its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H22N4O2S |
Molecular Weight | 398.49 g/mol |
CAS Number | Not specified |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazolo[3,4-d]pyridazine have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).
Key Findings:
- MCF-7 Cell Line: The compound showed an IC50 value indicating effective inhibition of cell growth, contributing to its potential as an anticancer agent.
- Mechanism of Action: The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation, leading to apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit cell proliferation effectively. For example:
- IC50 Values: The IC50 values for similar compounds range from 3.0 µM to 22.54 µM against various cancer cell lines, showing promising results compared to standard chemotherapeutics like doxorubicin.
Cell Line | IC50 (µM) | Compound Reference |
---|---|---|
MCF-7 | 5.08 | Pyrazolo derivatives |
HCT116 | 22.54 | Pyrazolo derivatives |
A549 | 3.0 | PABA derivative |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of CDKs: This leads to cell cycle arrest and subsequent apoptosis.
- Induction of Apoptosis: Increased levels of caspase activation were noted in treated cells.
- Anti-inflammatory Effects: Potential modulation of inflammatory pathways may contribute to its anticancer effects.
Case Studies
Several studies have evaluated the efficacy of pyrazolo derivatives in preclinical models:
- A study by Wei et al. reported that a related compound exhibited significant growth inhibition against A549 cells with an IC50 of 26 µM.
- Another investigation highlighted the ability of pyrazolo derivatives to induce apoptosis in MCF-7 cells with a notable increase in caspase-3 levels.
Eigenschaften
IUPAC Name |
4-[[2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S/c1-13-16-11-24-28(17-5-3-4-6-18(17)31-2)20(16)22(27-26-13)32-12-19(29)25-15-9-7-14(8-10-15)21(23)30/h3-11H,12H2,1-2H3,(H2,23,30)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXGXGLGGXLPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.